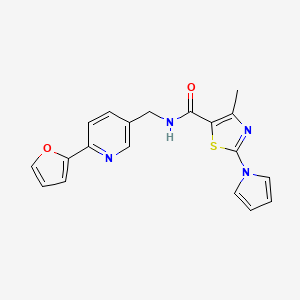

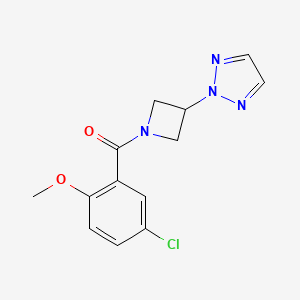

1-(3,4-Dichlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, also known as DDBP, is an organochlorine compound that has been widely studied for its potential applications in various areas of scientific research. DDBP is a colorless crystalline solid with a melting point of 145-147°C, and is soluble in organic solvents such as chloroform, ethanol, and acetone. DDBP is a synthetic compound that is not found naturally in the environment.

Scientific Research Applications

Structural and Reactivity Studies

Phase Equilibria and Compound Formation : Domańska and Letcher (2000) explored solid and liquid phase equilibria in mixtures involving N-methyl-2-pyrrolidinone and various benzene derivatives, identifying solid addition compounds with specific empirical formulae. This study highlights the potential for complex formation in pyridine-related systems, which might be applicable to the synthesis or analysis of similar compounds (Domańska & Letcher, 2000).

Hydrogen Bonding and Tautomerism : Research on N-(2-pyridil)-salicylidene and similar compounds by Nazır et al. (2000) delves into hydrogen bonding and tautomerism, offering insights into structural dynamics that could be relevant to understanding the behavior of related pyridine derivatives under different conditions (Nazır et al., 2000).

Optical and Electronic Properties

- Optical and Diode Characteristics : Zedan, El-Taweel, and El-Menyawy (2020) studied two pyridine derivatives, analyzing their structural, optical, and diode characteristics. This research provides a foundation for understanding the electronic properties of pyridine derivatives, potentially useful for applications in electronic materials and devices (Zedan et al., 2020).

Catalytic and Synthetic Applications

- Synthesis of Heterocyclic N-Oxide : A study by Zhong, Guo, and Song (2004) presents a method for oxidizing various pyridine compounds to their N-oxides, demonstrating the versatility of pyridine derivatives in synthetic chemistry and potential applications in the synthesis of complex molecules (Zhong et al., 2004).

Advanced Materials and Photophysics

- Photoisomerism in Pyridinedicarboxamide Derivatives : Research by Tie, Gallucci, and Parquette (2006) on the helical conformational dynamics and photoisomerism of pyridinedicarboxamide/m-phenylazoazobenzene oligomers underscores the potential of pyridine derivatives in the development of responsive materials with applications in molecular electronics and photonics (Tie et al., 2006).

properties

IUPAC Name |

3-[(2,6-dichlorophenyl)methoxy]-1-[(3,4-dichlorophenyl)methyl]-2-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl4NO2/c1-12-20(27-11-14-15(21)3-2-4-16(14)22)19(26)7-8-25(12)10-13-5-6-17(23)18(24)9-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQTVGRFCBODQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC(=C(C=C2)Cl)Cl)OCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)

![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)

![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)

![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)